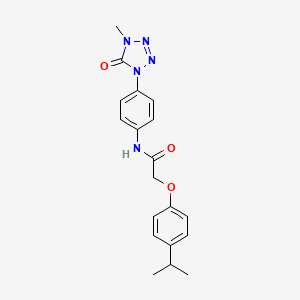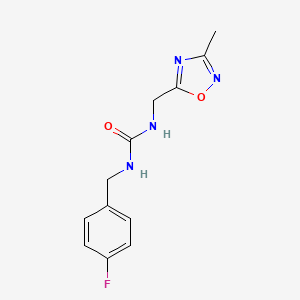
1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DMPEB and is a member of the pyrrolidinone family. DMPEB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Chemistry and Synthesis
Research in the field of chemistry has extensively explored the synthesis and properties of complex organic compounds. Studies have focused on the preparation procedures, properties, and potential applications of compounds with benzimidazole and pyrrolidinone scaffolds, highlighting their significance in developing new materials and pharmaceuticals. These compounds are known for their diverse biological and electrochemical activities, suggesting that "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" could also possess similar valuable properties (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Research
The biological and medicinal research domains frequently investigate compounds with heterocyclic structures, including benzimidazole and pyrrolidine derivatives, for their therapeutic potential. Such compounds have been studied for various bioactivities, such as anticancer, antimicrobial, and anti-inflammatory effects, showcasing the potential of structurally related compounds in drug development and therapeutic applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Materials Science
In materials science, the incorporation of benzimidazole and pyrrolidine fragments into compounds has been explored for creating novel optoelectronic materials. These studies emphasize the importance of such heterocyclic compounds in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating potential applications for "this compound" in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Ecological Impacts
Research on the environmental and ecological impacts of chemical compounds often focuses on their fate, behavior, and potential toxicity. While specific studies on "this compound" are not found, related research on parabens and other chemical compounds highlights the importance of understanding the environmental persistence and toxicological profiles of synthetic compounds, suggesting similar considerations should be taken into account for the compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23-18-8-6-5-7-17(18)22-21(23)16-12-20(25)24(13-16)19-11-14(2)9-10-15(19)3/h5-11,16H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQVZVRIBLHFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)


